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molecular formula C9H19ClN2O2S B8777681 8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride

8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride

Cat. No. B8777681
M. Wt: 254.78 g/mol
InChI Key: UXRPMOMVGKHUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531546B2

Procedure details

To a solution of 8-methanesulfonyl-2,8-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester (1.32 g) in ethyl acetate (10 ml), a 1 M ethyl acetate solution of HCl (20 ml). After stirring for 2 h at room temperature, solvent is evaporated down to give 8-methanesulfonyl-2,8-diaza-spiro[4.5]decane hydrochloride as a solid.
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][C:10]2([CH2:17][CH2:16][N:15]([S:18]([CH3:21])(=[O:20])=[O:19])[CH2:14][CH2:13]2)[CH2:9]1)=O)(C)(C)C.[ClH:22]>C(OCC)(=O)C>[ClH:22].[CH3:21][S:18]([N:15]1[CH2:14][CH2:13][C:10]2([CH2:9][NH:8][CH2:12][CH2:11]2)[CH2:17][CH2:16]1)(=[O:19])=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(CC1)CCN(CC2)S(=O)(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent is evaporated down

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)N1CCC2(CCNC2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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